molecular formula C21H19N5O3 B2728608 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide CAS No. 1251678-44-0

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2728608
CAS No.: 1251678-44-0
M. Wt: 389.415
InChI Key: IBQKWXVVFMFBIS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazin-3-one class, characterized by a bicyclic core structure with a triazole fused to a pyrazine ring. Key structural features include:

  • A 2-methylphenoxy substituent at the 8-position of the triazolopyrazine ring.
  • An N-(2-methylphenyl)acetamide group linked to the 2-position of the triazole moiety.

Properties

IUPAC Name

2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-7-3-5-9-16(14)23-18(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-17-10-6-4-8-15(17)2/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQKWXVVFMFBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microorganisms. This inhibition disrupts vital cellular processes, leading to the death of the target organisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, synthetic routes, and inferred pharmacological implications:

Compound Name / ID Core Structure 8-Position Substituent Acetamide Substituent Synthesis Key Steps Potential Applications References
Target Compound 1,2,4-Triazolo[4,3-a]pyrazin-3-one 2-Methylphenoxy N-(2-Methylphenyl) Likely via coupling of phenoxy and acetamide precursors (similar to ) Not specified; inferred kinase/antioxidant activity
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylsulfanyl)phenyl)acetamide Same 3-Methylpiperidinyl N-(3-Methylsulfanylphenyl) Substitution with piperidinyl and methylsulfanylphenyl groups () Enhanced lipophilicity; possible CNS targeting
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (12) Same 4-Hydroxyphenyl Acetamide-linked phenoxy group Reaction of hydroxylphenyl derivative with 2-chloroacetamide () Antioxidant conjugates
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one (45) Same 4-(4-Benzylpiperazinyl)phenyl None (free 3-oxo group) Liquid chromatography purification () Anticancer (aminopeptidase N inhibition)
N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide Pyrrolo-triazolopyrazine Cyclopentyl-pyrrolo fusion N-(4-Cyanophenyl) Multi-step synthesis with HATU/TEA coupling () Targeted transcriptional regulation

Key Structural and Functional Insights:

8-Position Variability: Phenoxy vs. Piperidinyl: The target compound’s 2-methylphenoxy group (electron-rich aryl ether) contrasts with ’s 3-methylpiperidinyl (basic, nitrogen-containing heterocycle). The latter may enhance solubility in acidic environments or modulate receptor binding . Amino and Hydroxy Groups: and highlight amino or hydroxy substituents, which are often exploited for conjugation with antioxidants or pharmacokinetic optimization .

Acetamide Modifications: Methylphenyl vs. Cyanophenyl (): A strong electron-withdrawing group that may enhance binding to enzymes like kinases via dipole interactions .

Synthetic Strategies :

  • Coupling Reactions : The target compound’s synthesis likely involves nucleophilic substitution or amide coupling, as seen in (Cs₂CO₃-mediated reactions) and (chloroacetamide displacement) .
  • Complex Heterocycles : and employ advanced techniques like HATU-mediated peptide coupling and cyclization, suggesting scalability challenges for more complex analogs .

Pharmacological Implications: Antioxidant Activity: and highlight phenoxy-acetamide derivatives conjugated to antioxidants (e.g., 3,5-di-tert-butyl-4-hydroxybenzamide), suggesting the target compound could be modified similarly for oxidative stress-related diseases .

Biological Activity

The compound 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide , identified by CAS number 1251692-91-7 , belongs to a class of triazolo-pyrazine derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O3C_{21}H_{19}N_{5}O_{3} with a molecular weight of approximately 389.4 g/mol . The structure features a triazolo-pyrazine core fused with a phenoxy group and an acetamide moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC21H19N5O3
Molecular Weight389.4 g/mol
CAS Number1251692-91-7

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, compounds similar to the one have demonstrated moderate to strong antibacterial activities against both Gram-positive and Gram-negative bacteria. In particular, derivatives have shown effective minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin.

Case Study:
A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity using the microbroth dilution method. The compound 2e exhibited an MIC of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, indicating significant antibacterial properties .

The mechanism through which these compounds exert their antibacterial effects includes:

  • Inhibition of DNA Gyrase : Triazolo[4,3-a]pyrazine derivatives can interact with bacterial DNA gyrase, disrupting DNA replication .
  • Membrane Disruption : These compounds may also compromise bacterial cell membrane integrity, leading to cell lysis .

Pharmacological Profile

The pharmacological profile of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide suggests potential applications beyond antibacterial activity:

  • Antifungal Properties : Similar compounds have shown effectiveness against various fungal strains.
  • Antidiabetic Effects : Some derivatives in this class have been linked to antidiabetic activity due to their ability to modulate glucose metabolism .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to ensure high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the synthesized compound .

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